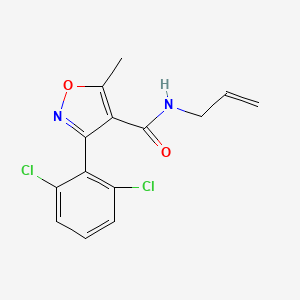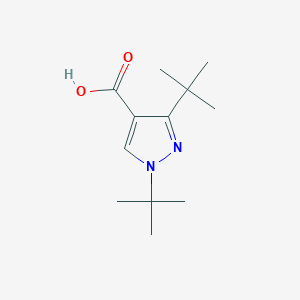![molecular formula C20H22N2O6S B2764201 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1171135-84-4](/img/structure/B2764201.png)
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" represents a highly intricate and multifunctional molecule. With structural elements derived from tetrahydroquinoline, benzo-1,4-dioxine, and sulfonamide, it exhibits a diverse array of chemical properties that make it suitable for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" typically involves multiple steps, starting with the construction of the tetrahydroquinoline ring, followed by the introduction of the methoxyacetyl group, and finally the fusion with the benzo-1,4-dioxine and sulfonamide moieties. Common reagents include methoxyacetyl chloride, 1,2,3,4-tetrahydroquinoline, and various sulfonamide derivatives.
Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up using batch or continuous flow processes. Reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure environments.
化学反应分析
Types of Reactions: : The compound undergoes several types of reactions, including:
Oxidation: The methoxyacetyl group can be oxidized to a carboxylate.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: Aromatic substitutions are possible on the benzo-1,4-dioxine ring.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
Oxidation can yield carboxylate derivatives.
Reduction can yield corresponding amines.
Substitution can yield a variety of functionalized aromatic compounds.
科学研究应用
Chemistry: : The compound is used as a precursor in the synthesis of complex organic molecules and can serve as a ligand in coordination chemistry.
Biology and Medicine: : It is explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: : Its properties make it a candidate for use in materials science, particularly in the development of advanced polymers and resins.
作用机制
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, Van der Waals forces, and electrostatic interactions. Its sulfonamide group can inhibit enzyme activity by mimicking the enzyme's natural substrate, while the methoxyacetyl group can facilitate passage through biological membranes.
相似化合物的比较
Comparison
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: : Similar structure but differs in the position of the functional groups.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1,4-dioxine-6-sulfonamide: : Lacks the benzo ring, making it less stable.
Uniqueness: : The unique combination of the tetrahydroquinoline core with the benzo-1,4-dioxine and sulfonamide moieties grants this compound distinct physicochemical properties, such as increased solubility and stability, making it a versatile molecule for various applications.
Similar compounds include:
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline-7-yl)-2,3-dihydrobenzofuran-5-sulfonamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
The structural nuances in these compounds dictate their reactivity and suitability for different applications, highlighting the unique potential of "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide".
属性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-26-13-20(23)22-8-2-3-14-4-5-15(11-17(14)22)21-29(24,25)16-6-7-18-19(12-16)28-10-9-27-18/h4-7,11-12,21H,2-3,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBSSXYVYPBPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2764119.png)
![N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide](/img/structure/B2764122.png)
![4-(tert-butyl)-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2764125.png)
![tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate](/img/structure/B2764126.png)

![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2764128.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2764131.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2764133.png)
![[6-chloro-1-[(3R)-1-(2-morpholin-4-ylethyl)piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2764134.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2764135.png)
![3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2764136.png)

![N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2764140.png)

